Cas no 1261544-44-8 (4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl)

4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
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- 4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl
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- インチ: 1S/C14H10ClF3/c1-9-8-11(4-7-13(9)15)10-2-5-12(6-3-10)14(16,17)18/h2-8H,1H3
- InChIKey: XHTVRCKEVCUGEU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)C1C=CC(C(F)(F)F)=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 269
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 0
4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011009549-1g |
4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl |
1261544-44-8 | 97% | 1g |
$1579.40 | 2023-09-03 | |
Alichem | A011009549-250mg |
4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl |
1261544-44-8 | 97% | 250mg |
$470.40 | 2023-09-03 | |
Alichem | A011009549-500mg |
4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl |
1261544-44-8 | 97% | 500mg |
$847.60 | 2023-09-03 |
4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
4-Chloro-3-methyl-4'-(trifluoromethyl)biphenylに関する追加情報
Research Brief on 4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl (CAS: 1261544-44-8) in Chemical Biology and Pharmaceutical Applications
The compound 4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl (CAS: 1261544-44-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl as a key intermediate in the synthesis of bioactive molecules. Its biphenyl core, substituted with chloro, methyl, and trifluoromethyl groups, offers a versatile scaffold for further chemical modifications. Researchers have exploited this feature to develop novel inhibitors targeting enzymes such as kinases and proteases, which are implicated in various diseases, including cancer and inflammatory disorders.
One notable application of this compound is in the development of small-molecule inhibitors for the treatment of neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl exhibit potent activity against beta-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides in Alzheimer's disease. The study reported IC50 values in the nanomolar range, suggesting high specificity and potential for further optimization.
In addition to its therapeutic potential, the compound has also been investigated for its physicochemical properties. Computational studies have revealed that the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a promising candidate for oral drug formulations. These findings were corroborated by in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, which showed favorable pharmacokinetic profiles for several derivatives.
Despite these advancements, challenges remain in the large-scale synthesis and optimization of 4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl. Recent efforts have focused on improving yield and purity through innovative catalytic methods, such as palladium-catalyzed cross-coupling reactions. A 2024 preprint on ChemRxiv detailed a novel, cost-effective synthesis route that achieved >90% yield, addressing previous limitations in production scalability.
Looking ahead, researchers are exploring the broader applications of this compound in targeted drug delivery and combination therapies. Its modular structure allows for conjugation with other pharmacophores, enabling the design of multifunctional agents. Collaborative efforts between academia and industry are expected to accelerate the translation of these discoveries into clinical candidates.
In conclusion, 4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl (CAS: 1261544-44-8) represents a valuable scaffold in modern drug discovery. Its versatility, combined with recent breakthroughs in synthesis and biological evaluation, positions it as a compound of high interest for future research and development in the pharmaceutical sciences.
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